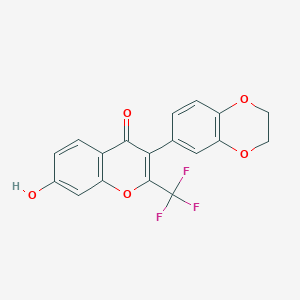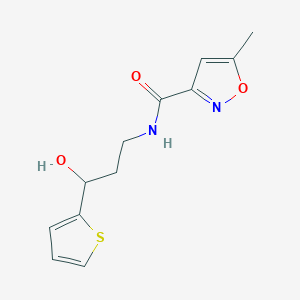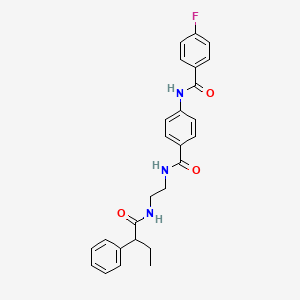
4-fluoro-N-(4-((2-(2-phenylbutanamido)ethyl)carbamoyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(4-((2-(2-phenylbutanamido)ethyl)carbamoyl)phenyl)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Crystallography
The compound has been used in crystallographic studies . The crystal structure of the compound has been determined and published, providing valuable information about its molecular geometry and intermolecular interactions .
Pharmacological Research
The N-acylhydrazone moiety in the compound is known to exhibit diverse pharmacological activities, including anti-inflammatory, anticonvulsant, antiviral, and anticancer properties . This makes the compound a potential candidate for drug development and medicinal chemistry research.
Synthesis of Bio-functional Hybrid Compounds
The compound can be used in the synthesis of bio-functional hybrid compounds . For example, it has been used in the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen to produce a new bio-functional hybrid compound .
Nonlinear Optical Studies
The compound has been used in studies investigating nonlinear optical properties . These studies typically involve experimental investigations using Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques .
特性
IUPAC Name |
4-[(4-fluorobenzoyl)amino]-N-[2-(2-phenylbutanoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O3/c1-2-23(18-6-4-3-5-7-18)26(33)29-17-16-28-24(31)19-10-14-22(15-11-19)30-25(32)20-8-12-21(27)13-9-20/h3-15,23H,2,16-17H2,1H3,(H,28,31)(H,29,33)(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKIIUAHSXDXRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-((2-(2-phenylbutanamido)ethyl)carbamoyl)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

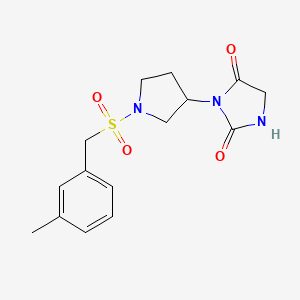
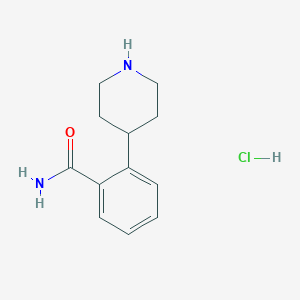
![2-(4-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2409301.png)
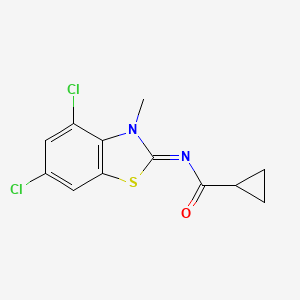
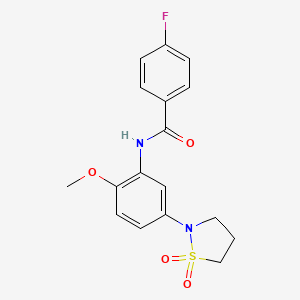
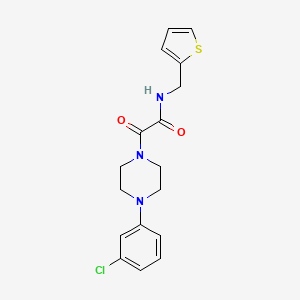
![6-(2-Methylphenyl)-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409307.png)
![N-(2-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2409308.png)
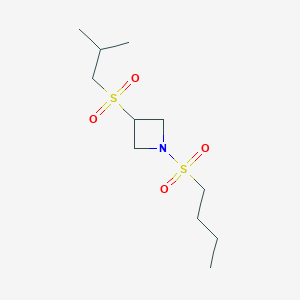
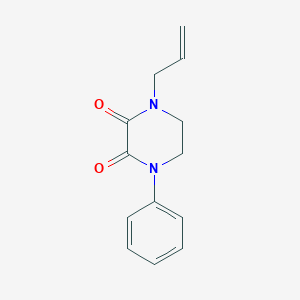
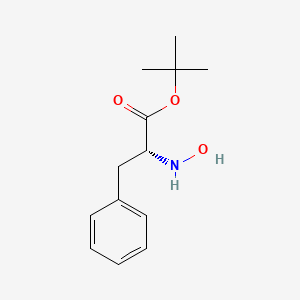
![4-[(cyclopropylcarbonyl)amino]-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2409319.png)
